molecular formula C17H18OS B1360550 4'-Methyl-2-(4-thiomethylphenyl)propiophenone CAS No. 898780-79-5

4'-Methyl-2-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360550
CAS No.: 898780-79-5
M. Wt: 270.4 g/mol
InChI Key: STLAFLNSHZKJOW-UHFFFAOYSA-N
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Description

4’-Methyl-2-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C17H18OS. It is characterized by the presence of a propiophenone core substituted with a methyl group and a thiomethyl group on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methyl-2-(4-thiomethylphenyl)propiophenone can be synthesized through several methods. One common approach involves the reaction of 4-methylthiobenzaldehyde with 4-methylacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-2-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Methyl-2-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-2-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the thiomethyl group can undergo oxidation or substitution. These interactions can modulate biological pathways and lead to diverse pharmacological effects .

Comparison with Similar Compounds

    4-Methylpropiophenone: Similar in structure but lacks the thiomethyl group.

    2-Thiomethylpropiophenone: Similar but with the thiomethyl group positioned differently.

Uniqueness: Its dual functional groups make it versatile for various chemical transformations and research applications .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAFLNSHZKJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644360
Record name 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-79-5
Record name 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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